molecular formula C23H17N5O4 B7590725 N-[(E)-[2-methyl-3-(pyridine-4-carbonyl)indolizin-1-yl]methylideneamino]-3-nitrobenzamide

N-[(E)-[2-methyl-3-(pyridine-4-carbonyl)indolizin-1-yl]methylideneamino]-3-nitrobenzamide

Cat. No.: B7590725
M. Wt: 427.4 g/mol
InChI Key: VKXFHUAKZANTMX-AFUMVMLFSA-N
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Description

N-[(E)-[2-methyl-3-(pyridine-4-carbonyl)indolizin-1-yl]methylideneamino]-3-nitrobenzamide is a complex organic compound that belongs to the class of indolizine derivatives. Indolizines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of an indolizine core, a pyridine ring, and a nitrobenzamide group, making it a molecule of interest for various scientific research applications.

Preparation Methods

The synthesis of N-[(E)-[2-methyl-3-(pyridine-4-carbonyl)indolizin-1-yl]methylideneamino]-3-nitrobenzamide involves several steps, typically starting with the construction of the indolizine core. One common method is the Chichibabin reaction, which involves the cyclization of pyridine derivatives . The subsequent steps include the introduction of the pyridine-4-carbonyl group and the nitrobenzamide moiety through various coupling reactions and functional group transformations. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indolizine and pyridine rings. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon (Pd/C).

Scientific Research Applications

N-[(E)-[2-methyl-3-(pyridine-4-carbonyl)indolizin-1-yl]methylideneamino]-3-nitrobenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indolizine core and the nitrobenzamide group are known to interact with various enzymes and receptors, leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

N-[(E)-[2-methyl-3-(pyridine-4-carbonyl)indolizin-1-yl]methylideneamino]-3-nitrobenzamide can be compared with other indolizine derivatives, such as:

Properties

IUPAC Name

N-[(E)-[2-methyl-3-(pyridine-4-carbonyl)indolizin-1-yl]methylideneamino]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O4/c1-15-19(14-25-26-23(30)17-5-4-6-18(13-17)28(31)32)20-7-2-3-12-27(20)21(15)22(29)16-8-10-24-11-9-16/h2-14H,1H3,(H,26,30)/b25-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXFHUAKZANTMX-AFUMVMLFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=C1C=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2C=CC=CC2=C1/C=N/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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